molecular formula C9H8N3NaS B1262314 5-Phenyl-as-triazine-3-thiol sodium salt CAS No. 77192-52-0

5-Phenyl-as-triazine-3-thiol sodium salt

Cat. No.: B1262314
CAS No.: 77192-52-0
M. Wt: 213.24 g/mol
InChI Key: PLMVKWOHOOAIOF-UHFFFAOYSA-N
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Description

5-Phenyl-as-triazine-3-thiol sodium salt, also known as 5-Phenyl-as-triazine-3-thiol sodium salt, is a useful research compound. Its molecular formula is C9H8N3NaS and its molecular weight is 213.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

77192-52-0

Molecular Formula

C9H8N3NaS

Molecular Weight

213.24 g/mol

IUPAC Name

sodium;5-phenyl-2,4-diaza-1-azanidacyclohex-5-ene-3-thione

InChI

InChI=1S/C9H8N3S.Na/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,11,12,13);/q-1;+1

InChI Key

PLMVKWOHOOAIOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C[N-]NC(=S)N2.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=C[N-]NC(=S)N2.[Na+]

Related CAS

15969-28-5 (Parent)

Synonyms

3-thiolo-5-phenyl-1,2,4-triazine sodium salt
I 319
I 319, sodium salt
I-319

Origin of Product

United States

Q & A

Q. What are the standard synthetic protocols for preparing 5-Phenyl-as-triazine-3-thiol sodium salt and its derivatives?

The synthesis typically involves reacting 5-phenyl-1,2,4-triazole-3-thiol derivatives with chloroacetic acid under controlled conditions, followed by salt formation using sodium hydroxide or sodium hydride. For instance, 2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetic acids are synthesized in absolute alcohol (e.g., propanol or butanol) with chloroform and dry hydrogen chloride, followed by recrystallization from ethanol . Salt formation is achieved by reacting the acid form with sodium hydroxide, ensuring stoichiometric equivalence for optimal yield .

Q. How is the purity and structural integrity of synthesized 5-Phenyl-as-triazine-3-thiol sodium salt validated?

Purity is confirmed via thin-layer chromatography (TLC), while structural characterization employs elemental analysis and IR spectroscopy. IR spectra reveal key functional groups (e.g., S-H stretching at ~2500 cm⁻¹ and C=S bonds at ~1200 cm⁻¹). Mass balance studies (>99%) ensure minimal degradation products during synthesis .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Ethanol is the preferred solvent for recrystallization due to its ability to dissolve impurities while yielding high-purity amorphous or crystalline products. For example, alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates are recrystallized from ethanol, producing compounds with defined solubility profiles in organic solvents .

Q. How does the sodium salt form influence solubility compared to the free acid?

The sodium salt enhances aqueous solubility due to ionic dissociation, whereas the free acid form is more lipophilic. This property is critical for pharmacological applications requiring bioavailability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of 5-Phenyl-as-triazine-3-thiol sodium salt under varying pH and temperature conditions?

Stability studies involve subjecting the compound to acidic, neutral, and alkaline buffers at elevated temperatures (e.g., 40–60°C) and analyzing degradation products via HPLC or mass spectrometry. Mass balance calculations (e.g., 100% recovery of main substance and degradation products) ensure no unaccounted decomposition pathways .

Q. What methodological approaches resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between theoretical and observed IR or NMR peaks can arise from tautomerism or intermolecular interactions. Cross-validation using X-ray crystallography (if crystalline) or computational modeling (e.g., DFT) helps reconcile data. For example, quantum chemical studies on triazole-thione derivatives confirm tautomeric equilibria .

Q. How can researchers optimize reaction conditions for salt formation to minimize side products?

Optimization involves varying reaction stoichiometry (e.g., molar ratios of sodium hydride to acid), solvent polarity (e.g., dry tetrahydrofuran vs. ethanol), and reaction time. Evidence shows that using 2.0 mmol sodium hydride per 1.0 mmol acid in dry THF minimizes unwanted byproducts like disulfides .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in antimicrobial triazole derivatives?

SAR studies require systematic substitution at the 4-R position (e.g., methyl, phenyl, or heterocyclic groups) and evaluation of bioactivity via MIC assays. For instance, furan-2-yl or theophylline moieties enhance antifungal activity, while bulky substituents may reduce solubility .

Q. How can metal coordination complexes of this compound be synthesized, and what analytical techniques characterize their structures?

Metal salts (e.g., Fe²⁺, Cu²⁺, Zn²⁺) are prepared by reacting the sodium salt with metal sulfates in aqueous ethanol. Characterization includes UV-Vis spectroscopy (d-d transitions), magnetic susceptibility measurements, and elemental analysis for metal content .

Q. What computational methods are suitable for predicting the reactivity of 5-Phenyl-as-triazine-3-thiol derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking simulations further assess interactions with biological targets (e.g., fungal cytochrome P450) .

Methodological Considerations

Q. How should researchers address low yields during recrystallization?

Low yields may stem from rapid cooling or solvent impurities. Slow cooling in ethanol with activated charcoal adsorption improves purity. If amorphous solids form, alternative solvents (e.g., methanol-water mixtures) may induce crystallization .

Q. What experimental controls are critical in biological activity assays to ensure reproducibility?

Include positive controls (e.g., fluconazole for antifungal assays) and solvent-only negative controls. Replicate experiments in triplicate, and validate results using standardized protocols (CLSI guidelines) .

Q. How can solvent choice impact reaction pathways in triazole derivatization?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) stabilize intermediates. For example, ethanol promotes thiolate ion formation, critical for salt synthesis .

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